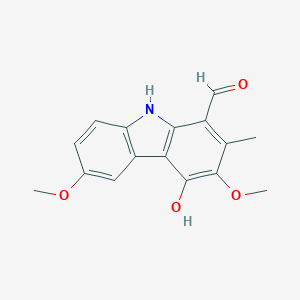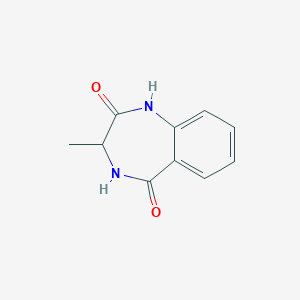
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and related compounds involves complex chemical processes. A two-step, general synthesis approach using an Ugi four-component condensation is notable for its efficiency and versatility in creating a wide variety of benzodiazepine-2,5-diones (BZDs) (Keating & Armstrong, 1996). This method represents a significant improvement over traditional synthesis routes, offering greater molecular diversity without the need for amino acids as inputs.
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is characterized by two fused six- and seven-membered rings. This structure can exhibit conformational isomerism, affecting the compound's physical and chemical properties (Dardouri et al., 2010).
Chemical Reactions and Properties
Benzodiazepines undergo various chemical reactions, including cyclization, alkylation, and amination, depending on their specific substituents and reaction conditions. These reactions can significantly alter their molecular structure and, consequently, their biological activity and chemical properties (Bihel, Hellal, & Bourguignon, 2007).
Physical Properties Analysis
The physical properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications, including medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group reactivity, of benzodiazepine derivatives are critical for their application in chemical synthesis and drug design. The introduction of substituents at specific positions on the benzodiazepine core can lead to compounds with enhanced reactivity or selectivity toward biological targets (Cheng et al., 2006).
Scientific Research Applications
1. Anti-Tubercular Agents
- Summary of Application: 1,4-benzodiazepine-2,5-diones, including 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, have been synthesized and screened for anti-mycobacterial tuberculosis (anti-TB) activity .
- Methods of Application: The compounds were synthesized via a novel, simple, and convenient methodology using H2PtCl6 as the catalyst . The substitution at the C-3 position was varied using pre-defined amino acids as precursors .
- Results or Outcomes: The results revealed that the 1,4-benzodiazepine-2,5-diones displayed promising activity in comparison with their open chain precursors . The compounds 4h and 4f were found to be the lead nominees in the series with MIC values of 1.55 and 2.87 μg mL−1, respectively .
2. Antitumor Activity
- Summary of Application: Certain compounds, including 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, have shown potent inhibitory activity against breast cancer cell T47D .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Compared with the control drug, compound IVi possessed more potent inhibitory activity against breast cancer cell T47D, with the survival percentage being 34.97% vs. 62.35% of temozolomide .
3. Antimicrobial and Antiviral Agents
- Summary of Application: 1,4-benzodiazepine-2,5-diones, including 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, have been found to possess antimicrobial and antiviral activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results revealed that the 1,4-benzodiazepine-2,5-diones displayed promising antimicrobial and antiviral activities .
4. Antidiabetic Agents
- Summary of Application: Certain derivatives of 1,4-benzodiazepine-2,5-diones have been found to possess antidiabetic activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results revealed that the 1,4-benzodiazepine-2,5-diones displayed promising antidiabetic activities .
5. Antihypertensive Agents
- Summary of Application: Certain derivatives of 1,4-benzodiazepine-2,5-diones have been found to possess antihypertensive activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results revealed that the 1,4-benzodiazepine-2,5-diones displayed promising antihypertensive activities .
6. AMPA Receptor Modulators
- Summary of Application: Certain derivatives of 1,4-benzodiazepine-2,5-diones have been found to act as AMPA receptor modulators .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results revealed that the 1,4-benzodiazepine-2,5-diones displayed promising activity as AMPA receptor modulators .
properties
IUPAC Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONQULKOKMKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347731 | |
| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
CAS RN |
24919-37-7 | |
| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



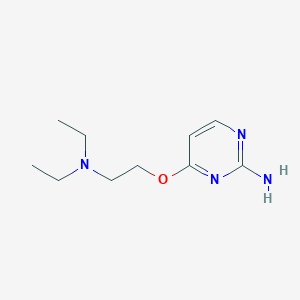


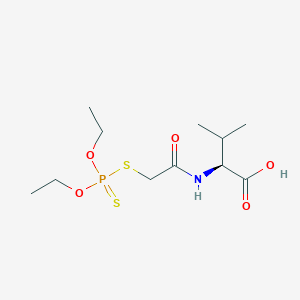
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
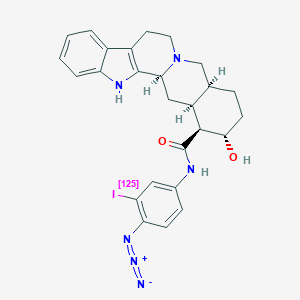
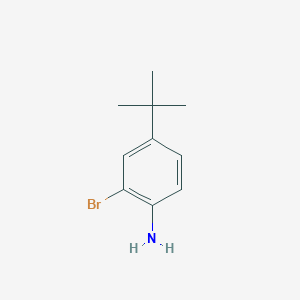
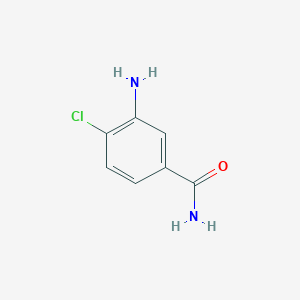

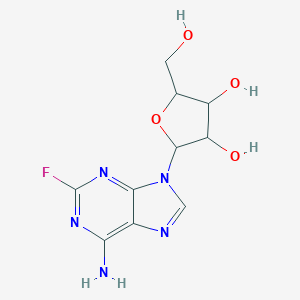
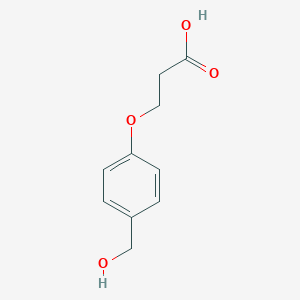
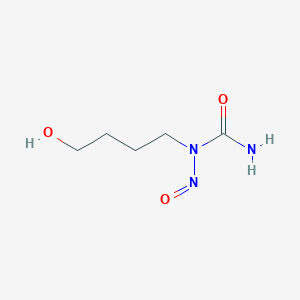
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
